molecular formula C20H29NO4 B5799542 N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B5799542
M. Wt: 347.4 g/mol
InChI Key: GGRLRRLTIQDBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPT-11, and it is a derivative of irinotecan, a chemotherapy drug used to treat cancer.

Mechanism of Action

CPT-11 exerts its anticancer activity by inhibiting the activity of topoisomerase I. This enzyme is responsible for unwinding DNA during replication and repair. CPT-11 binds to the topoisomerase I-DNA complex and stabilizes it, preventing the enzyme from completing its function. This results in the accumulation of DNA damage and ultimately induces cell death.
Biochemical and Physiological Effects:
CPT-11 has been shown to have both biochemical and physiological effects. Biochemically, CPT-11 inhibits the activity of topoisomerase I, leading to the accumulation of DNA damage. Physiologically, CPT-11 induces cell death, which can lead to tumor regression.

Advantages and Limitations for Lab Experiments

One advantage of using CPT-11 in lab experiments is its well-established mechanism of action. This makes it an ideal tool for studying the role of topoisomerase I in DNA replication and repair. However, one limitation of using CPT-11 is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are several future directions for the study of CPT-11. One area of research is the development of new derivatives of CPT-11 with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the role of topoisomerase I in various diseases, including neurodegenerative disorders and viral infections. Additionally, the use of CPT-11 in combination with other drugs for cancer treatment is an area of active research.

Synthesis Methods

The synthesis of CPT-11 involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with cyclohexanone to produce the intermediate, 3,4-dimethoxyphenylcyclohexanone. This intermediate is then reacted with 4-pyrrolidinopyridine and acetic anhydride to produce the final product, N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide.

Scientific Research Applications

CPT-11 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of topoisomerase I, an enzyme that is necessary for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death. CPT-11 has been used in the treatment of various cancers, including colorectal, lung, and ovarian cancer.

properties

IUPAC Name

N-cyclohexyl-4-(3,4-dimethoxyphenyl)oxane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-23-17-9-8-15(14-18(17)24-2)20(10-12-25-13-11-20)19(22)21-16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRLRRLTIQDBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide

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